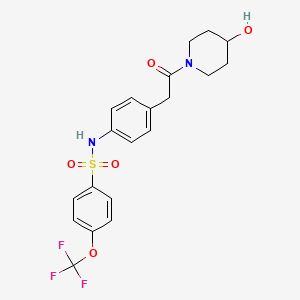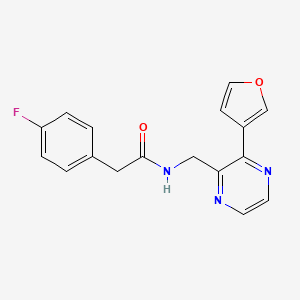
2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine is an organic compound that features a methoxy group, a phenyl group, and a pyrrole ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with serotonin receptors, inhibiting serotonin uptake .
Mode of Action
Based on its structural similarity to other indole derivatives, it may bind with high affinity to multiple receptors, leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to inhibit serotonin uptake, which can influence mood and behavior .
Biochemical Analysis
Biochemical Properties
2-Methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, influencing their catalytic activities. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, the compound interacts with G-protein coupled receptors (GPCRs), modulating signal transduction pathways that are crucial for cellular communication and response .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and calcium ions. This compound can alter gene expression by modulating transcription factors such as NF-κB and AP-1, leading to changes in cellular metabolism and function. For example, in neuronal cells, it can enhance neurotransmitter release, thereby affecting synaptic plasticity and cognitive functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the context. For instance, its interaction with monoamine oxidase (MAO) can inhibit the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft. Additionally, it can modulate gene expression by interacting with DNA-binding proteins and influencing chromatin structure .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its efficacy. In vitro studies have shown that it remains stable under physiological conditions for several hours, but prolonged exposure can lead to degradation products that may have different biological activities. Long-term studies in vivo have indicated that chronic administration can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive functions and exhibit neuroprotective effects. At higher doses, it may induce toxic effects, such as oxidative stress and apoptosis in neuronal cells. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with enzymes such as MAO and catechol-O-methyltransferase (COMT) also plays a crucial role in its metabolic fate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine typically involves the following steps:
-
Formation of the Pyrrole Ring: : The pyrrole ring can be synthesized through the condensation of a 1,4-dicarbonyl compound with an amine. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with aniline in the presence of a catalytic amount of iron (III) chloride can yield the desired pyrrole derivative .
-
Attachment of the Phenyl Group: : The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring is treated with benzoyl chloride in the presence of a Lewis acid such as aluminum chloride .
-
Introduction of the Methoxy Group: : The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by a methoxy group using sodium methoxide .
-
Formation of the Final Compound: : The final step involves the reaction of the intermediate with ethanamine to form this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products .
-
Reduction: : Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule .
-
Substitution: : The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine has several scientific research applications:
-
Medicinal Chemistry: : The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders .
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs .
-
Materials Science: : The compound can be used in the development of novel materials with specific electronic or optical properties .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-((1-phenyl-1H-indol-2-yl)methyl)ethanamine
- 2-methoxy-N-((1-phenyl-1H-pyrrol-3-yl)methyl)ethanamine
- 2-methoxy-N-((1-phenyl-1H-pyrrol-4-yl)methyl)ethanamine
Uniqueness
2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group and the phenyl-pyrrole framework provides distinct electronic and steric properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-methoxy-N-[(1-phenylpyrrol-2-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-17-11-9-15-12-14-8-5-10-16(14)13-6-3-2-4-7-13/h2-8,10,15H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXCFKYOIGFWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877217.png)
![1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol](/img/structure/B2877219.png)

![5-Fluoro-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2877222.png)

![3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2877229.png)
![4,5-bis(furan-2-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile](/img/structure/B2877232.png)
![3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B2877233.png)
![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2877235.png)



![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2877239.png)

